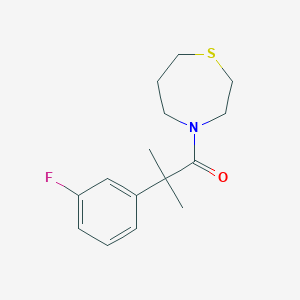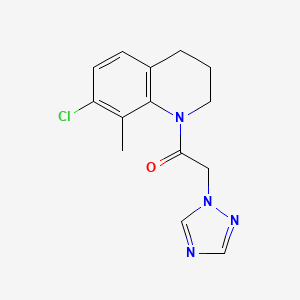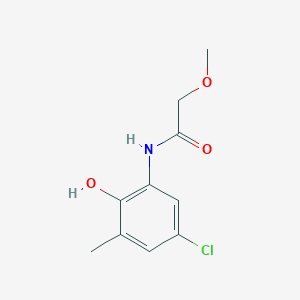![molecular formula C14H20N2O3 B7594221 N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various cancer types, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these malignancies.
Mechanism of Action
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the release of cytochrome c from mitochondria, activating the caspase cascade and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. This compound has also been shown to reduce tumor burden in preclinical models of these malignancies. In clinical trials, this compound has demonstrated a favorable safety profile and promising efficacy as a monotherapy and in combination with other agents.
Advantages and Limitations for Lab Experiments
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has several advantages for laboratory experiments, including its selective toxicity against BCL-2-dependent cancer cells, its ability to induce apoptosis without affecting normal cells, and its favorable safety profile. However, this compound has some limitations, including its potential for drug resistance and its narrow therapeutic window.
Future Directions
There are several future directions for N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide research, including:
1. Combination therapy: Investigating the efficacy of this compound in combination with other agents, such as chemotherapy, immunotherapy, or targeted therapy.
2. Biomarker identification: Identifying biomarkers that can predict response to this compound and developing personalized treatment strategies.
3. Resistance mechanisms: Investigating the mechanisms of resistance to this compound and developing strategies to overcome resistance.
4. New indications: Exploring the potential of this compound for the treatment of other malignancies, such as solid tumors.
5. Formulation optimization: Developing new formulations of this compound to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BCL-2 protein and has shown promising results in preclinical and clinical studies as a potential treatment for various malignancies. Further research is needed to fully understand its mechanism of action, identify biomarkers that can predict response, and develop strategies to overcome resistance.
Synthesis Methods
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-cyano-4-(2-methylpropoxy)pyridine with ethyl 2-bromo-3-oxobutanoate to form the intermediate compound, ethyl 2-(6-(2-methylpropoxy)pyridin-3-yl)-3-oxobutanoate. The intermediate is then treated with sodium hydride and 2-chloro-N-(2,2,3,3-tetrafluoropropyl)acetamide to form the final product, this compound.
Scientific Research Applications
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, this compound has shown selective toxicity against BCL-2-dependent cancer cells, inducing apoptosis without affecting normal cells. In clinical trials, this compound has demonstrated promising results as a monotherapy and in combination with other agents for the treatment of various malignancies.
properties
IUPAC Name |
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-19-13-4-3-12(7-15-13)16-14(17)11-5-6-18-9-11/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLQNWUIRDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)




![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)


![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
